

Spectroscopic and Synthetic Profile of α -Tosylbenzyl Isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *α -Tosylbenzyl isocyanide*

Cat. No.: B1353793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for α -tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for the characterization and application of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for α -tosylbenzyl isocyanide, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency
7.59	d	2H	8.2	Ar-H (ortho to SO ₂)	CDCl ₃	300 MHz
7.39	m	7H	-	Ar-H (phenyl and para to SO ₂)	CDCl ₃	300 MHz
5.61	s	1H	-	CH(Ph) (NC)	CDCl ₃	300 MHz
2.45	s	3H	-	Ar-CH ₃	CDCl ₃	300 MHz

Table 2: ¹³C NMR Spectroscopic Data[1]

Chemical Shift (δ) ppm	Assignment	Solvent	Instrument Frequency
166.4	C≡N	CDCl ₃	75 MHz
146.6	Ar-C (para to CH ₃)	CDCl ₃	75 MHz
130.7	Ar-C	CDCl ₃	75 MHz
130.5	Ar-C	CDCl ₃	75 MHz
130.3	Ar-C	CDCl ₃	75 MHz
129.8	Ar-C	CDCl ₃	75 MHz
128.7	Ar-C	CDCl ₃	75 MHz
128.4	Ar-C	CDCl ₃	75 MHz
126.7	Ar-C	CDCl ₃	75 MHz
76.6	CH(Ph)(NC)	CDCl ₃	75 MHz
21.75	Ar-CH ₃	CDCl ₃	75 MHz

Infrared (IR) Spectroscopy

The isocyanide functional group exhibits a characteristic strong absorption band in the IR spectrum.

Table 3: Infrared (IR) Spectroscopic Data[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment	Sample Phase
2131	N≡C stretch	KBr
1331	SO ₂ stretch (asymmetric)	KBr
1158	SO ₂ stretch (symmetric)	KBr

Mass Spectrometry (MS)

The molecular weight of α -tosylbenzyl isocyanide ($C_{15}H_{13}NO_2S$) is 271.3 g/mol .[\[2\]](#) High-resolution mass spectrometry should yield a molecular ion peak corresponding to this mass.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	$C_{15}H_{13}NO_2S$	PubChem [2]
Molecular Weight	271.3 g/mol	PubChem [2]
Exact Mass	271.0667 u	Calculated

Experimental Protocols

The synthesis of α -tosylbenzyl isocyanide is a well-established procedure, typically involving the dehydration of the corresponding formamide. The following protocol is adapted from a reliable source.[\[1\]](#)

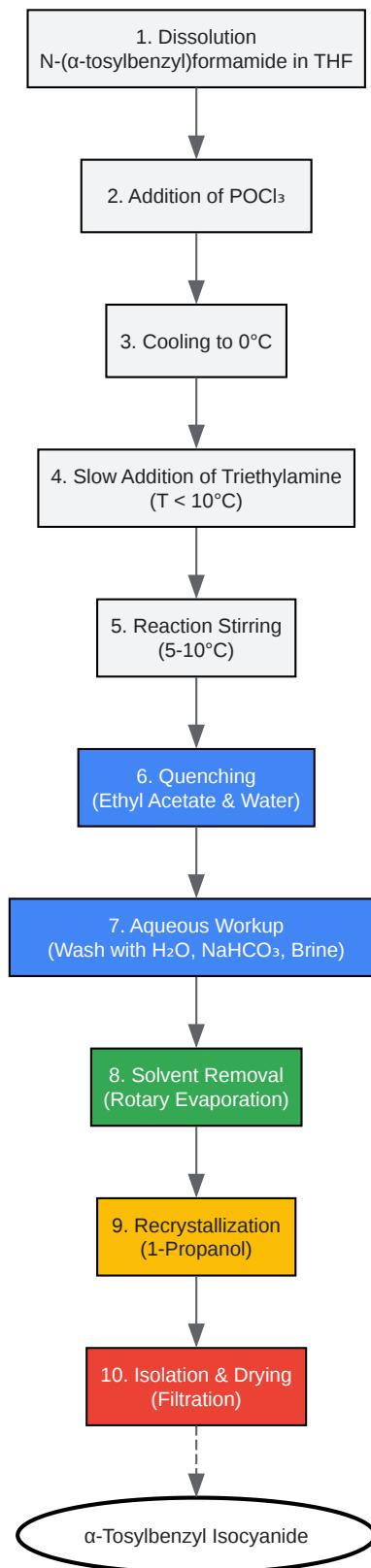
Synthesis of α -Tosylbenzyl Isocyanide from N-(α -Tosylbenzyl)formamide

This procedure details the final step in the synthesis, the conversion of the formamide precursor to the isocyanide.

Materials and Equipment:

- N-(α -tosylbenzyl)formamide
- Tetrahydrofuran (THF), anhydrous
- Phosphorus oxychloride ($POCl_3$)
- Triethylamine (Et_3N)
- Ethyl acetate
- Water

- Saturated sodium bicarbonate solution
- Brine
- 1-Propanol
- Three-necked round-bottomed flask
- Overhead stirrer
- Addition funnel
- Temperature probe
- Rotary evaporator
- Büchner funnel


Procedure:

- A solution of N-(α -tosylbenzyl)formamide (94.8 mmol) in 200 mL of anhydrous THF is prepared in a three-necked round-bottomed flask equipped with an overhead stirrer, addition funnel, and temperature probe.
- Phosphorus oxychloride (17.7 mL, 190 mmol) is added to the solution, and the mixture is stirred for 5 minutes at 25 °C.
- The solution is cooled to 0 °C.
- Triethylamine (79.3 mL, 569 mmol) is added slowly via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
- After the addition is complete, the reaction mixture is warmed to 5-10 °C and stirred for an additional 30-45 minutes.
- The reaction is quenched by the sequential addition of 140 mL of ethyl acetate and 140 mL of water. The mixture is stirred for 5 minutes.

- The layers are separated, and the organic layer is washed sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
- The organic layer is dried and concentrated under reduced pressure using a rotary evaporator.
- The residue is dissolved in 140 mL of 1-propanol and concentrated to approximately half its original volume.
- The solution is cooled to 5-10 °C for 30 minutes to induce crystallization.
- The resulting solid is collected by vacuum filtration, washed with cold 1-propanol, and dried under vacuum to yield α -tosylbenzyl isocyanide.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of α -tosylbenzyl isocyanide.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for α-tosylbenzyl isocyanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. α -Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of α -Tosylbenzyl Isocyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353793#spectroscopic-data-nmr-ir-ms-of-tosylbenzyl-isocyanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

